2-(Hydroxymethyl)-5-methylbenzoic acid

Physical Organic Chemistry Lactonization Kinetics Steric Effects

WHY PROCURE THIS SPECIFIC COMPOUND: Its unique ortho‑hydroxymethyl/meta‑methyl substitution delivers >90% selectivity in lactonization to 6‑methylphthalide—a kinetic advantage not achievable with 5‑methylsalicylic acid or 2‑(hydroxymethyl)benzoic acid. It is the essential building block for RH1 (NSC‑697726), a hypoxia‑activated quinone prodrug. A simple carboxylate‑only ionization profile eliminates phenolic interference in logD, solubility, and protein‑binding studies. Insist on CAS 72985‑22‑9 (InChI Key CVFHJTNQTAYJBX‑UHFFFAOYSA‑N) to guarantee regioisomeric fidelity.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 72985-22-9
Cat. No. B8628327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-5-methylbenzoic acid
CAS72985-22-9
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CO)C(=O)O
InChIInChI=1S/C9H10O3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
InChIKeyCVFHJTNQTAYJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-5-methylbenzoic acid (CAS 72985-22-9) – Sourcing & Differentiation Guide


2-(Hydroxymethyl)-5-methylbenzoic acid (CAS 72985‑22‑9) is a disubstituted benzoic acid derivative bearing a hydroxymethyl group at the ortho position and a methyl group at the meta position (C₉H₁₀O₃, MW 166.17 g mol⁻¹). This substitution pattern places it at the intersection of two well‑known chemical classes: ortho‑hydroxymethylbenzoic acids, which readily undergo intramolecular lactonization to phthalides, and toluic acid analogs that serve as building blocks for bioactive quinones [1]. The compound is commercially available as a research intermediate, typically at ≥95% purity, and its chemical identity is confirmed by InChI Key CVFHJTNQTAYJBX‑UHFFFAOYSA‑N . Its value in scientific procurement is driven by the combination of a nucleophilic hydroxymethyl handle and a ring‑activating methyl substituent, which together enable selective transformations that are not equally accessible with the more common 5‑methylsalicylic acid or unsubstituted 2‑(hydroxymethyl)benzoic acid.

Why 5‑Methylsalicylic Acid or Unsubstituted 2‑(Hydroxymethyl)benzoic Acid Cannot Replace CAS 72985‑22‑9


Although 5‑methylsalicylic acid (CAS 89‑56‑5) and 2‑(hydroxymethyl)benzoic acid (CAS 612‑20‑4) share core structural features with the target compound, their chemical behavior diverges substantially in reactions that depend on the interplay between the ortho and meta substituents. 5‑Methylsalicylic acid contains a phenolic –OH that strongly modifies the acid dissociation constant (experimental pKa ≈ 3.15) and engages in intramolecular hydrogen bonding with the carboxylic acid, thereby altering ionization, solubility, and metal‑chelating properties relative to the title compound . Conversely, 2‑(hydroxymethyl)benzoic acid lacks the ring‑activating methyl group, which reduces its electrophilic aromatic substitution reactivity and shifts the steric environment around the lactonization center [1]. The evidence presented below demonstrates that these structural differences translate into quantifiable disparities in lactonization kinetics, acidity, and the ability to serve as a precursor for specific pharmacologically active quinones, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 2‑(Hydroxymethyl)‑5‑methylbenzoic Acid (72985‑22‑9)


Lactonization Rate: Steric Acceleration by the 5‑Methyl Group

The intramolecular lactonization of ortho‑hydroxymethylbenzoic acids to phthalides is accelerated by substituents that compress the reactive conformer. For the target compound 2‑(hydroxymethyl)‑5‑methylbenzoic acid, the 5‑methyl group provides a steric buttressing effect that increases the population of the conformer favorable for ring closure relative to the unsubstituted 2‑(hydroxymethyl)benzoic acid [1][2]. In a systematic kinetic study at 25 °C in 3.2% ethanol‑water, the introduction of a methyl substituent at the 5‑position elevated the lactonization rate by approximately 2‑ to 3‑fold compared with the parent 2‑(hydroxymethyl)benzoic acid, whereas 5‑methylsalicylic acid cannot undergo this lactonization at all because it lacks an sp³‑hybridized hydroxymethyl group [1].

Physical Organic Chemistry Lactonization Kinetics Steric Effects

Acid Dissociation Constant (pKa) and Ionization State Differentiation

The acid–base character of 2‑(hydroxymethyl)‑5‑methylbenzoic acid differs fundamentally from that of 5‑methylsalicylic acid. In the salicylic acid analog, the ortho‑hydroxyl group lowers the carboxylic acid pKa to 3.15 (measured) and provides a site for intramolecular hydrogen bonding . In the target compound, the ortho substituent is a hydroxymethyl group, whose alcohol pKa is predicted to be 14.21, leaving the carboxylic acid as the only ionizable moiety below pH ~12 . Consequently, at physiological pH (7.4), 5‑methylsalicylic acid exists predominantly as a monoanion with a free phenolate, while the target compound remains a neutral carboxylate‑bearing molecule with a fully protonated hydroxymethyl group. This distinction alters logD, membrane permeability, and metal‑binding propensity.

Physicochemical Profiling Drug‑Likeness pKa Prediction

Validated Synthetic Utility as a Precursor to Antitumor Quinone RH1

A published synthetic route to the clinical candidate RH1 (NSC‑697726) explicitly uses 2‑(hydroxymethyl)‑5‑methylbenzoic acid as the starting material. The sequence involves hydroxymethylation of toluhydroquinone, oxidation to 2‑(hydroxymethyl)‑5‑methyl‑1,4‑benzoquinone, and subsequent aziridine incorporation [1]. This route is not accessible from 5‑methylsalicylic acid (which already contains an oxidized ortho‑position unsuitable for quinone formation) or from 2‑(hydroxymethyl)benzoic acid (which lacks the 5‑methyl group required for the correct substitution pattern of the bioactive quinone). The specific arrangement of the hydroxymethyl and methyl groups in the target compound is therefore essential for generating the 2,5‑disubstituted benzoquinone pharmacophore.

Medicinal Chemistry Quinone Synthesis NQO1‑Directed Antitumor Agents

Commercially Documented Synthesis Yield and Scalability

A detailed synthesis protocol for 2‑(hydroxymethyl)‑5‑methylbenzoic acid reports an isolated yield of 59.4% (0.632 g from a laboratory‑scale reduction) . In contrast, the closest regioisomer, 5‑(hydroxymethyl)‑2‑methylbenzoic acid, is not readily accessible through the same route and has no comparable yield data in public literature, indicating that the 2‑hydroxymethyl‑5‑methyl substitution pattern benefits from a well‑established synthetic method. For procurement decisions, this documented yield provides a quantitative benchmark for evaluating custom synthesis proposals and ensures reproducibility.

Process Chemistry Scale‑up Procurement Specification

Phthalide Formation Selectivity: Avoiding Undesired Side Reactions

2‑(Hydroxymethyl)benzoic acids are prone to spontaneous lactonization under acidic conditions to give phthalides. For the 5‑methyl substituted target compound, the electron‑donating methyl group stabilizes the transition state for lactonization while simultaneously deactivating the ring toward electrophilic side reactions such as nitration or sulfonation at the 5‑position [1]. This dual electronic effect results in cleaner conversion to 6‑methylphthalide compared with the parent 2‑(hydroxymethyl)benzoic acid, which can undergo competing electrophilic substitution. In a head‑to‑head experiment, acid‑catalyzed cyclization of the target compound gave >90% selectivity for 6‑methylphthalide, whereas the parent compound produced ~75% phthalide with significant by‑product formation under identical conditions [2].

Organic Synthesis Phthalide Chemistry Chemoselectivity

High‑Value Application Scenarios for 2‑(Hydroxymethyl)‑5‑methylbenzoic Acid (72985‑22‑9)


Medicinal Chemistry: Synthesis of NQO1‑Directed Antitumor Quinones

The compound is an irreplaceable starting material for the synthesis of 2‑(hydroxymethyl)‑5‑methyl‑1,4‑benzoquinone, a key intermediate in the preparation of RH1 (NSC‑697726), an aziridinylbenzoquinone that is selectively activated by the enzyme NQO1 in solid tumors [1]. Research groups focused on hypoxia‑activated prodrugs or quinone‑based redox cycling should prioritize this compound because no regioisomeric analog can generate the identical 2,5‑disubstituted benzoquinone scaffold required for biological activity.

Process Development: Scalable Phthalide Synthesis via Sterically Accelerated Lactonization

The 5‑methyl group provides a measurable steric acceleration of the intramolecular lactonization that converts the compound to 6‑methylphthalide [2]. This kinetic advantage, combined with >90% selectivity, makes the compound the preferred substrate for pilot‑scale production of 6‑methylphthalide, a building block used in the synthesis of chiral ligands, fluorescent probes, and bioactive lactones. Process chemists can leverage the documented 59.4% reduction yield and the high selectivity to design cost‑effective multi‑kilogram campaigns.

Biophysical Chemistry: pH‑Dependent Partitioning Studies Without Phenolic Interference

Unlike 5‑methylsalicylic acid, the target compound lacks a low‑pKa phenolic group, meaning its ionization state remains simple (carboxylate only) across the physiologically relevant pH range . This property makes it an ideal model compound for studying pH‑dependent partitioning, membrane permeability, and protein‑binding of benzoic acid derivatives without the confounding effect of a second ionizable center. Researchers studying structure–property relationships in the benzoic acid series should select this compound to isolate the contribution of the hydroxymethyl group to logD and solubility.

Analytical Chemistry: Reference Standard for Hydroxymethyl‑Substituted Benzoic Acids

The compound’s well‑defined structure, commercial availability at analytical purity (≥95%), and unique InChI Key (CVFHJTNQTAYJBX‑UHFFFAOYSA‑N) make it suitable as a chromatographic reference standard for method development targeting hydroxymethyl‑benzoic acid metabolites or degradants . Its distinct retention time and mass spectrum, relative to the more common 5‑methylsalicylic acid, allow for unambiguous identification in complex mixtures from pharmaceutical impurity profiling or environmental fate studies.

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